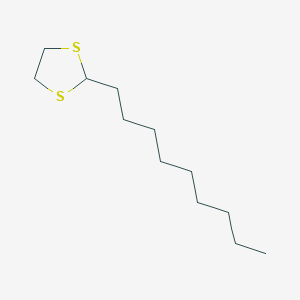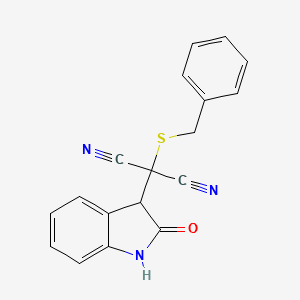
(Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile is an organic compound that features a benzylsulfanyl group attached to a 2-oxo-2,3-dihydro-1H-indol-3-yl moiety, with a propanedinitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 2-oxo-2,3-dihydro-1H-indole core, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure.
Next, the benzylsulfanyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Finally, the propanedinitrile group is added through a Michael addition reaction, where the benzylsulfanyl-indole intermediate reacts with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The indole nitrogen can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated indole derivatives.
科学研究应用
Chemistry
In organic chemistry, (Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its indole core, which is a common motif in many biologically active molecules. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the creation of materials with specific properties, useful in various applications.
作用机制
The mechanism of action of (Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile in biological systems would depend on its specific interactions with molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The benzylsulfanyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
(Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of propanedinitrile.
(Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)butanedinitrile: Similar structure but with a butanedinitrile group.
Uniqueness
(Benzylsulfanyl)(2-oxo-2,3-dihydro-1H-indol-3-yl)propanedinitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
属性
CAS 编号 |
138590-09-7 |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-2-(2-oxo-1,3-dihydroindol-3-yl)propanedinitrile |
InChI |
InChI=1S/C18H13N3OS/c19-11-18(12-20,23-10-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)21-17(16)22/h1-9,16H,10H2,(H,21,22) |
InChI 键 |
GZHBMKFQIBEMHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC(C#N)(C#N)C2C3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


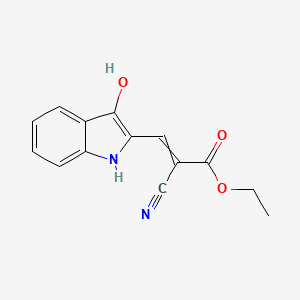
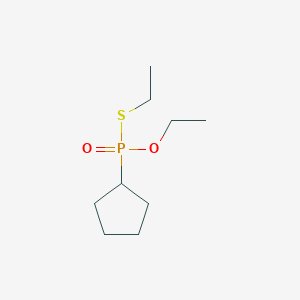
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
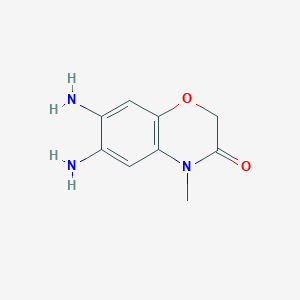
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
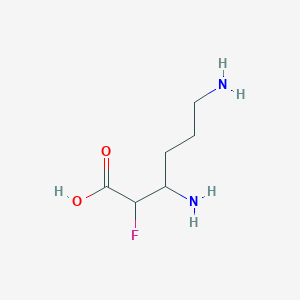
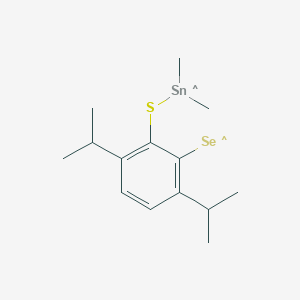
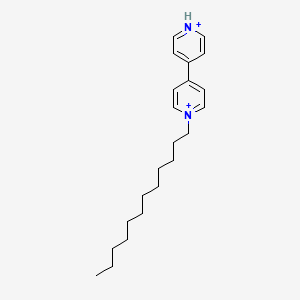
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
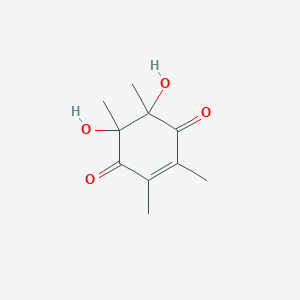
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
